molecular formula C10H10ClFN4O3 B12100495 6-Chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)arabino-riboside

6-Chloropurine-9-beta-D-(2'-deoxy-2'-fluoro)arabino-riboside

Cat. No.: B12100495
M. Wt: 288.66 g/mol
InChI Key: HLXISARTQIJHHE-UHFFFAOYSA-N
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Description

6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside is a synthetic nucleoside analog. This compound is a derivative of purine, a fundamental component of nucleic acids. It is characterized by the presence of a chlorine atom at the 6th position of the purine ring and a fluorine atom at the 2’ position of the arabino-riboside moiety. This unique structure imparts specific biochemical properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropurine, which is commercially available.

    Glycosylation: The key step involves the glycosylation of 6-chloropurine with a protected sugar derivative, such as 2-deoxy-2-fluoro-arabino-ribose. This reaction is often catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and catalyst concentration.

    Purification: Utilizing techniques like crystallization, chromatography, and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring.

    Phosphorylation: It can be phosphorylated to form nucleotide analogs, which are important in biochemical studies.

Common Reagents and Conditions

    Lewis Acids: Used in glycosylation reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Nucleotide Analogs: Formed through phosphorylation.

    Substituted Purines: Formed through substitution reactions.

Scientific Research Applications

6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of nucleic acid metabolism and enzyme kinetics.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside involves its incorporation into nucleic acids. Once phosphorylated, it can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where it disrupts the replication of viral or cancerous cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine-9-beta-D-(2’-deoxy)riboside: Another nucleoside analog with similar antiviral properties.

    6-Chloropurine riboside: A related compound used in biochemical studies.

Uniqueness

6-Chloropurine-9-beta-D-(2’-deoxy-2’-fluoro)arabino-riboside is unique due to the presence of both chlorine and fluorine atoms, which impart specific biochemical properties. Its ability to be incorporated into nucleic acids and disrupt replication makes it particularly valuable in antiviral and anticancer research.

Properties

IUPAC Name

5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXISARTQIJHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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